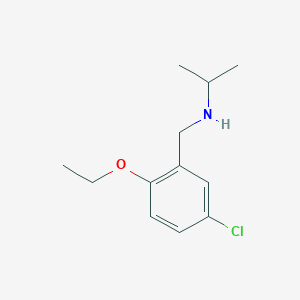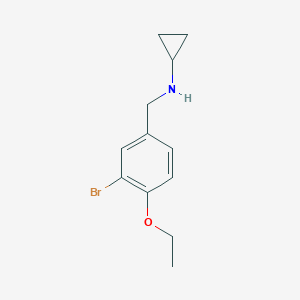
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-(3-methoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-(3-methoxypropyl)-, commonly known as PMMA, is a psychoactive substance that belongs to the amphetamine family. It is a synthetic drug that has been used as a substitute for MDMA or ecstasy. PMMA has been found to be more potent and toxic than MDMA, leading to several deaths and hospitalizations worldwide.
Mechanism of Action
PMMA acts on the central nervous system by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. PMMA has been found to have a higher affinity for serotonin transporters than MDMA, leading to its increased toxicity.
Biochemical and Physiological Effects
PMMA has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, leading to decreased blood flow to vital organs such as the heart and brain. PMMA has been found to cause serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.
Advantages and Limitations for Lab Experiments
PMMA has several advantages and limitations for lab experiments. It is a potent monoamine releaser and can be used to study the effects of serotonin, dopamine, and norepinephrine on the central nervous system. However, due to its increased toxicity compared to MDMA, it requires careful handling and safety precautions. PMMA also has a higher affinity for serotonin transporters, leading to its increased toxicity.
Future Directions
There are several future directions for PMMA research. One area of research is the development of antidotes for PMMA toxicity. Another area of research is the development of safer alternatives to PMMA for recreational use. PMMA can also be used to study the effects of monoamine release on the central nervous system and its potential therapeutic applications.
Conclusion
In conclusion, PMMA is a synthetic drug that has been used as a substitute for MDMA or ecstasy. It is more potent and toxic than MDMA, leading to several deaths and hospitalizations worldwide. PMMA has been used in scientific research to study its effects on the central nervous system. It acts as a monoamine releaser, similar to MDMA, by increasing the release of serotonin, dopamine, and norepinephrine. PMMA has several advantages and limitations for lab experiments and several future directions for research.
Synthesis Methods
PMMA is synthesized by the reaction of an amine with a substituted benzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
PMMA has been used in scientific research to study its effects on the central nervous system. It has been found to act as a monoamine releaser, similar to MDMA, by increasing the release of serotonin, dopamine, and norepinephrine. PMMA has also been found to have a higher affinity for serotonin transporters than MDMA, leading to its increased toxicity.
properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C13H19NO3/c1-15-6-2-5-14-10-11-3-4-12-13(9-11)17-8-7-16-12/h3-4,9,14H,2,5-8,10H2,1H3 |
InChI Key |
LJGNTPXJDGOXRO-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC2=C(C=C1)OCCO2 |
Canonical SMILES |
COCCCNCC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine](/img/structure/B275832.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine](/img/structure/B275849.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)